molecular formula C19H18BrF3N2O2 B4983583 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4983583
M. Wt: 443.3 g/mol
InChI Key: ZQFONTUROGROGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide, also known as BPTA, is a chemical compound used in scientific research for its potential therapeutic effects. BPTA belongs to the class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain.

Mechanism of Action

2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. This means that 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide can enhance the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. This results in an increase in the activity of the receptor and can lead to improved cognitive function.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has also been shown to enhance long-term potentiation, which is a process involved in learning and memory. Additionally, 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to increase the release of certain neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the alpha-7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. This allows researchers to study the effects of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide on these specific receptors without affecting other receptors in the brain. However, one limitation of using 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide. One direction is to study the effects of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide on other receptors in the brain, such as the dopamine and serotonin receptors. Another direction is to study the potential therapeutic effects of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, researchers could investigate ways to improve the solubility and bioavailability of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide for use in clinical settings.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 4-bromophenol with 2-(trifluoromethyl)aniline to form 2-(4-bromophenoxy)-5-(trifluoromethyl)aniline. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide. The purity and yield of 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. 2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to enhance the activity of certain receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor, which are involved in learning, memory, and cognition.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrF3N2O2/c20-14-4-6-15(7-5-14)27-12-18(26)24-16-11-13(19(21,22)23)3-8-17(16)25-9-1-2-10-25/h3-8,11H,1-2,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFONTUROGROGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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